2-Bromophenyl 2-nitrobenzene-1-sulfonate
Description
2-Bromophenyl 2-nitrobenzene-1-sulfonate is a sulfonate ester characterized by a bromine substituent at the ortho position of the phenyl ring and a nitro group at the ortho position of the benzene-sulfonate moiety. This compound combines two electron-withdrawing groups (EWGs)—bromine and nitro—which synergistically influence its electronic and steric properties. Sulfonate esters are widely employed as alkylating agents, leaving groups, or intermediates in organic synthesis due to their stability and reactivity. The bromine atom in the ortho position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group enhances electrophilicity, making the sulfonate group a potent leaving agent in nucleophilic substitutions.
Properties
IUPAC Name |
(2-bromophenyl) 2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5S/c13-9-5-1-3-7-11(9)19-20(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUDPELUDAIXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromophenyl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-bromophenol with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Bromophenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromophenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 2-nitrobenzene-1-sulfonate involves its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The sulfonate group can enhance the solubility of the compound in polar solvents and participate in various chemical transformations .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Sulfonate Esters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
